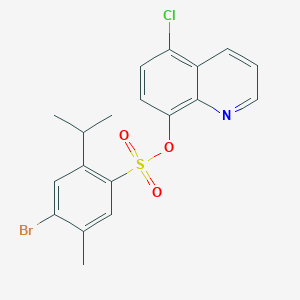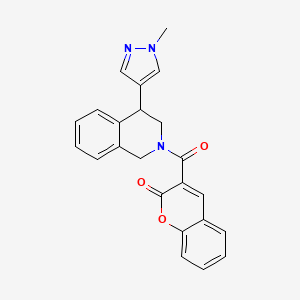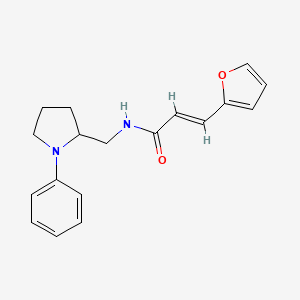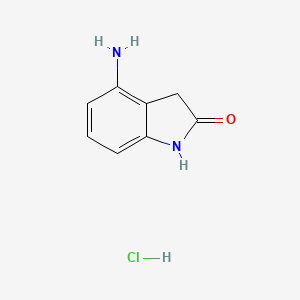
(5-Chloroquinolin-8-yl) 4-bromo-5-methyl-2-propan-2-ylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5-Chloroquinolin-8-yl) 4-bromo-5-methyl-2-propan-2-ylbenzenesulfonate” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of “(5-Chloroquinolin-8-yl) 4-bromo-5-methyl-2-propan-2-ylbenzenesulfonate” is not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Antitumor Agents
The 8-hydroxyquinoline scaffold, present in this compound, has been explored for its potential as an antitumor agent. Quinolines, including derivatives like this one, serve as starting pharmacophores for developing therapeutic agents with broad biological activities. The incorporation of halogen atoms (such as chlorine and fluorine) can significantly impact their properties . Researchers have investigated the antitumor activity of this compound, aiming to understand its mechanism of action and potential for cancer treatment.
Supramolecular Chemistry
The crystallographic study of (5-Chloroquinolin-8-yl)-2-fluorobenzoate revealed intriguing supramolecular characteristics. The central ester fragment forms non-classical hydrogen bonds with halogen atoms (C–H…X interactions). Additionally, it exhibits a halogen…halogen distance less than the sum of van der Waals radii. These interactions contribute to the formation of centrosymmetric dimers, which run parallel to the plane (100) in the crystal lattice. Understanding these supramolecular features is essential for designing functional materials .
Single-Crystal X-Ray Diffraction Studies
The structure of this compound was assigned using diverse spectroscopic techniques, including single-crystal X-ray diffraction. Such studies provide valuable insights into molecular geometry, bond lengths, and intermolecular interactions. Researchers use X-ray diffraction data to validate theoretical models and understand the three-dimensional arrangement of atoms in the crystal lattice. In the case of (5-Chloroquinolin-8-yl)-2-fluorobenzoate , this technique confirmed its planarity and revealed its hydrogen bonding patterns .
Drug Development
Given its 8-hydroxyquinoline scaffold, this compound may serve as a starting point for developing novel drugs. Researchers explore modifications to its structure to enhance its pharmacological properties. By fine-tuning the halogen substituents, they can optimize drug efficacy, bioavailability, and selectivity. The fluoroquinoline-derivative 3 (of which this compound is a part) represents a promising avenue for drug discovery .
Antiviral Activity
While specific studies on this compound’s antiviral properties are scarce, its structural features warrant investigation. Quinolines have demonstrated antiviral potential, and the presence of halogens can further enhance their activity. Researchers may explore its effects against viral infections, potentially targeting specific viral enzymes or pathways .
Antibacterial Applications
Although direct evidence for antibacterial activity is lacking for this compound, its quinoline scaffold suggests potential. Quinolines have been investigated as antibacterial agents due to their ability to interfere with bacterial DNA replication. Further studies could assess its effectiveness against specific bacterial strains and mechanisms of action .
Propiedades
IUPAC Name |
(5-chloroquinolin-8-yl) 4-bromo-5-methyl-2-propan-2-ylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClNO3S/c1-11(2)14-10-15(20)12(3)9-18(14)26(23,24)25-17-7-6-16(21)13-5-4-8-22-19(13)17/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJSYJOSICDESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloroquinolin-8-yl) 4-bromo-5-methyl-2-propan-2-ylbenzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3008501.png)
![2-[(4-Chloro-2-nitroanilino)methylene]malononitrile](/img/structure/B3008503.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea](/img/structure/B3008504.png)
![N-(4-ethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3008505.png)
![7-tert-butyl-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3008507.png)

![Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B3008512.png)
![Ethyl 3-{[({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3008515.png)

![6-tert-butyl-8-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B3008520.png)
![8-fluoro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3008521.png)
![3-Cyclopropyl-5-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3008522.png)
![[1-benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B3008523.png)